Cas no 113111-32-3 (1,2-Cyclopropanedicarboxylicacid, 1-(4-methylphenyl)-)

1,2-Cyclopropanedicarboxylicacid, 1-(4-methylphenyl)- structure
113111-32-3 structure
Product Name:1,2-Cyclopropanedicarboxylicacid, 1-(4-methylphenyl)-
Numero CAS:113111-32-3
MF:C12H12O4
MW:220.221283912659
CID:130052
PubChem ID:12719794
Update Time:2025-05-27

1,2-Cyclopropanedicarboxylicacid, 1-(4-methylphenyl)- Proprietà chimiche e fisiche

Nomi e identificatori

    • 1,2-Cyclopropanedicarboxylicacid, 1-(4-methylphenyl)-
    • 1-(4-methylphenyl)-1,2-Cyclopropanedicarboxylic acid
    • 1-(4-methylphenyl)cyclopropane-1,2-dicarboxylic acid
    • cis-1-p-tolyl-1,2-cyclopropanedicarboxylic acid
    • CYC002
    • X4662
    • 1-(p-Tolyl)cyclopropane-1,2-dicarboxylic acid
    • cis-1-(p-tolyl)-1,2-cyclopropanedicarboxylic acid
    • 113111-32-3
    • 1,2-Cyclopropanedicarboxylic acid,1-(4-methylphenyl)-
    • EN300-718892
    • 4-FLUORO-2-METHYLBENZYLALCOHOL
    • DTXSID50507958
    • RIDXNPOAOROPNF-UHFFFAOYSA-N
    • 1-(p-Tolyl)cyclopropane-1,2-dicarboxylicacid
    • SCHEMBL4257843
    • 1,2-Cyclopropanedicarboxylic acid, 1-(4-methylphenyl)-
    • FT-0771870
    • FT-0702434
    • Inchi: 1S/C12H12O4/c1-7-2-4-8(5-3-7)12(11(15)16)6-9(12)10(13)14/h2-5,9H,6H2,1H3,(H,13,14)(H,15,16)
    • Chiave InChI: RIDXNPOAOROPNF-UHFFFAOYSA-N
    • Sorrisi: OC(C1(C2C=CC(C)=CC=2)CC1C(=O)O)=O

Proprietà calcolate

  • Massa esatta: 220.07400
  • Massa monoisotopica: 220.07355886g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 16
  • Conta legami ruotabili: 3
  • Complessità: 317
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 2
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1.3
  • Superficie polare topologica: 74.6Ų

Proprietà sperimentali

  • Densità: 1.406
  • Punto di ebollizione: 409.342°C at 760 mmHg
  • Punto di infiammabilità: 215.518°C
  • Indice di rifrazione: 1.623
  • PSA: 74.60000
  • LogP: 1.42190

1,2-Cyclopropanedicarboxylicacid, 1-(4-methylphenyl)- Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Alichem
A019138883-1g
1-(p-Tolyl)cyclopropane-1,2-dicarboxylic acid
113111-32-3 97%
1g
$587.07 2023-09-04
Enamine
EN300-718892-0.05g
1-(4-methylphenyl)cyclopropane-1,2-dicarboxylic acid
113111-32-3
0.05g
$1140.0 2023-05-29
Enamine
EN300-718892-0.1g
1-(4-methylphenyl)cyclopropane-1,2-dicarboxylic acid
113111-32-3
0.1g
$1195.0 2023-05-29
Enamine
EN300-718892-0.25g
1-(4-methylphenyl)cyclopropane-1,2-dicarboxylic acid
113111-32-3
0.25g
$1249.0 2023-05-29
Enamine
EN300-718892-0.5g
1-(4-methylphenyl)cyclopropane-1,2-dicarboxylic acid
113111-32-3
0.5g
$1302.0 2023-05-29
Enamine
EN300-718892-1.0g
1-(4-methylphenyl)cyclopropane-1,2-dicarboxylic acid
113111-32-3
1g
$1357.0 2023-05-29
Enamine
EN300-718892-2.5g
1-(4-methylphenyl)cyclopropane-1,2-dicarboxylic acid
113111-32-3
2.5g
$2660.0 2023-05-29
Enamine
EN300-718892-5.0g
1-(4-methylphenyl)cyclopropane-1,2-dicarboxylic acid
113111-32-3
5g
$3935.0 2023-05-29
Enamine
EN300-718892-10.0g
1-(4-methylphenyl)cyclopropane-1,2-dicarboxylic acid
113111-32-3
10g
$5837.0 2023-05-29
Fornitori consigliati
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
SHOCHEM(SHANGHAI) CO.,lTD
钜澜化工科技(青岛)有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司